molecular formula C9H8BBrN2O2 B14086105 (4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid

(4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid

Cat. No.: B14086105
M. Wt: 266.89 g/mol
InChI Key: SQQPXBSLDYZRIK-UHFFFAOYSA-N
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Description

(4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a bromine atom and a pyrazole ring attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: Conversion to corresponding phenols or quinones

    Reduction: Formation of aryl boranes

    Substitution: Halogen exchange or nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

The major products formed from these reactions include substituted phenylboronic acids, phenols, and aryl boranes, depending on the reaction conditions and reagents used.

Scientific Research Applications

(4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both the bromine atom and the pyrazole ring, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C9H8BBrN2O2

Molecular Weight

266.89 g/mol

IUPAC Name

(4-bromo-2-pyrazol-1-ylphenyl)boronic acid

InChI

InChI=1S/C9H8BBrN2O2/c11-7-2-3-8(10(14)15)9(6-7)13-5-1-4-12-13/h1-6,14-15H

InChI Key

SQQPXBSLDYZRIK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)Br)N2C=CC=N2)(O)O

Origin of Product

United States

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